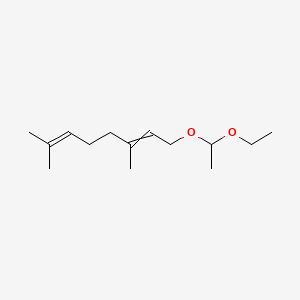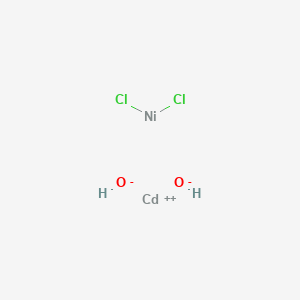
Cadmium(2+);dichloronickel;dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);dichloronickel;dihydroxide is a complex compound that consists of cadmium ions, nickel ions, and hydroxide ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);dichloronickel;dihydroxide typically involves the reaction of cadmium salts with nickel salts in the presence of a hydroxide source. One common method is the co-precipitation technique, where cadmium chloride and nickel chloride are mixed in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as hydrothermal synthesis or solvothermal synthesis. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in various industries.
化学反応の分析
Types of Reactions
Cadmium(2+);dichloronickel;dihydroxide can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where cadmium and nickel ions change their oxidation states.
Substitution Reactions: The hydroxide ions in the compound can be substituted with other anions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Sodium borohydride or hydrazine can be used to reduce the compound.
Substitution Reagents: Halide salts such as sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and nickel oxide, while substitution reactions may yield cadmium halides and nickel halides.
科学的研究の応用
Cadmium(2+);dichloronickel;dihydroxide has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization reactions.
Biology: It is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of advanced materials such as nanocomposites and as an electrode material in batteries.
作用機序
The mechanism by which cadmium(2+);dichloronickel;dihydroxide exerts its effects involves several molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative stress and damage to cells. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
Cadmium Hydroxide: Similar in composition but lacks the nickel component.
Nickel Hydroxide: Similar in composition but lacks the cadmium component.
Cadmium Nickel Oxide: Contains both cadmium and nickel but in an oxidized form.
Uniqueness
Cadmium(2+);dichloronickel;dihydroxide is unique due to its combination of cadmium, nickel, and hydroxide ions, which gives it distinct chemical properties and potential applications. The presence of both cadmium and nickel allows for a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
特性
CAS番号 |
66143-19-9 |
|---|---|
分子式 |
CdCl2H2NiO2 |
分子量 |
276.03 g/mol |
IUPAC名 |
cadmium(2+);dichloronickel;dihydroxide |
InChI |
InChI=1S/Cd.2ClH.Ni.2H2O/h;2*1H;;2*1H2/q+2;;;+2;;/p-4 |
InChIキー |
MXLTYLAUKDQYAO-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].Cl[Ni]Cl.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


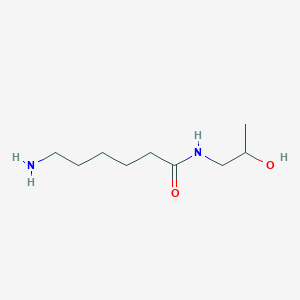

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

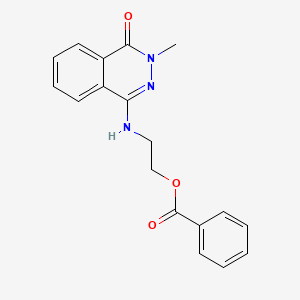
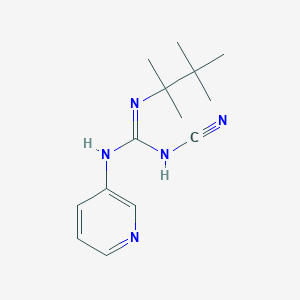
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
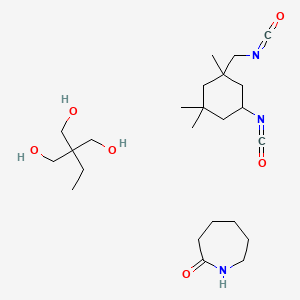




![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
